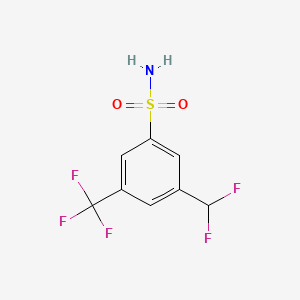
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the trifluoromethyl and difluoromethyl groups, followed by sulfonamide formation under suitable conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the difluoromethyl group.
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the difluoromethyl group.
N1-(2,4-difluorobenzyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Contains both difluoromethyl and trifluoromethyl groups but with different substitution patterns.
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F5NO2S |
|---|---|
Molecular Weight |
275.20 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6F5NO2S/c9-7(10)4-1-5(8(11,12)13)3-6(2-4)17(14,15)16/h1-3,7H,(H2,14,15,16) |
InChI Key |
KSYMFXYEAZHUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


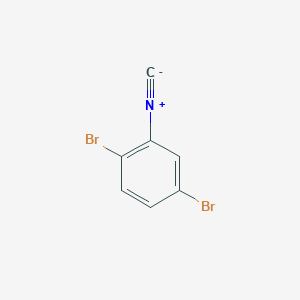

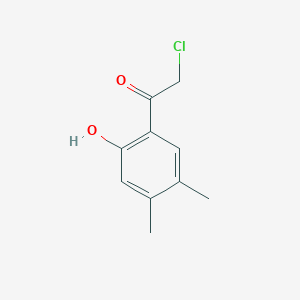
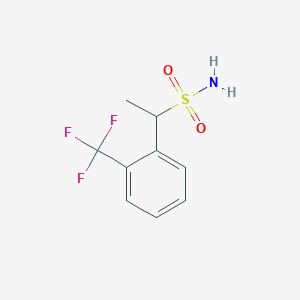
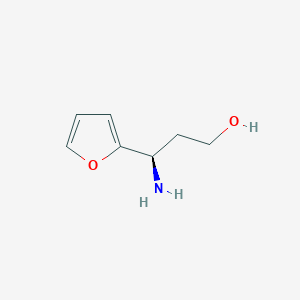

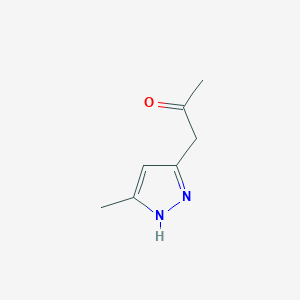

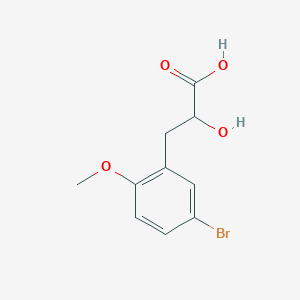



![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)

